molecular formula C7H4ClNO4S B14858438 4,6-Diformylpyridine-2-sulfonyl chloride

4,6-Diformylpyridine-2-sulfonyl chloride

Cat. No.: B14858438
M. Wt: 233.63 g/mol
InChI Key: AADJLKCHLDWQFT-UHFFFAOYSA-N
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Description

4,6-Diformylpyridine-2-sulfonyl chloride is an organic compound with the molecular formula C7H4ClNO4S and a molecular weight of 233.62 g/mol . It is a derivative of pyridine, featuring formyl groups at the 4 and 6 positions and a sulfonyl chloride group at the 2 position. This compound is typically used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diformylpyridine-2-sulfonyl chloride can be achieved through several methods. One common approach involves the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions for this synthesis are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at high temperatures (180-230°C) with mercury salt catalysis . This method is suitable for large-scale production and ensures the efficient conversion of starting materials to the desired sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

4,6-Diformylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorosulfonic acid for sulfonation, sodium hypobromite for oxidation, and ammonia for the formation of sulfonamides . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 4,6-Diformylpyridine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamides and other derivatives . The formyl groups at the 4 and 6 positions also contribute to the compound’s reactivity, allowing it to participate in condensation reactions and other transformations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6-Diformylpyridine-2-sulfonyl chloride include:

Properties

Molecular Formula

C7H4ClNO4S

Molecular Weight

233.63 g/mol

IUPAC Name

4,6-diformylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H4ClNO4S/c8-14(12,13)7-2-5(3-10)1-6(4-11)9-7/h1-4H

InChI Key

AADJLKCHLDWQFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)C=O

Origin of Product

United States

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